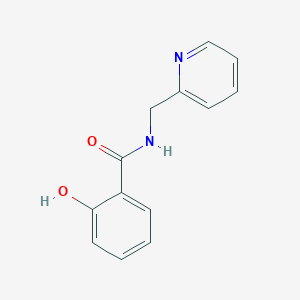

2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-7-2-1-6-11(12)13(17)15-9-10-5-3-4-8-14-10/h1-8,16H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETKAFXUXVMKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57786-42-2 | |

| Record name | 2-hydroxy-N-[(pyridin-2-yl)methyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Benzamide and Pyridine Derivatives in Chemical Research

Benzamide (B126) and pyridine (B92270) derivatives are fundamental building blocks in the development of new chemical entities with diverse applications, particularly in medicinal chemistry. The inherent properties of these two functional groups contribute to their prevalence in a vast array of biologically active compounds.

Benzamide derivatives are a class of compounds containing a carboxamide attached to a benzene (B151609) ring. The amide group is a crucial functional group in many biologically active molecules, capable of forming stable hydrogen bonds with biological targets. researchgate.net This characteristic contributes to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. researchgate.netontosight.ainih.gov For instance, certain substituted benzamides have been developed as antipsychotics, antidepressants, and antiemetics. researchgate.net The aromatic ring of the benzamide moiety also allows for various substitutions, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with specific biological targets. ontosight.ai

Pyridine derivatives , on the other hand, are heterocyclic aromatic compounds that play a vital role in various biochemical processes. tandfonline.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is crucial for its interaction with biological receptors. nih.gov Pyridine-containing compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anticancer effects. tandfonline.com Many essential pharmaceuticals, such as nicotinamide (B372718) (Vitamin B3), nifedipine, and isoniazid, incorporate a pyridine ring in their structure. sarchemlabs.com The versatility of the pyridine scaffold allows for its use in the design of chemosensors for detecting various ions and neutral species. tandfonline.com

The combination of these two pharmacologically significant moieties in a single molecule, as seen in 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide, presents a compelling platform for the design of novel compounds with potentially enhanced or unique biological activities.

Rationale for Academic Investigation of 2 Hydroxy N Pyridin 2 Ylmethyl Benzamide

The academic interest in 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide, a derivative of salicylamide (B354443) (2-hydroxybenzamide), stems from the promising biological activities observed in related structures. Salicylamide derivatives have been investigated for their analgesic, antimicrobial, and potent antiviral properties. researchgate.netnih.gov For example, niclosamide (B1684120) and nitazoxanide, both salicylamide derivatives, have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. nih.gov

The specific arrangement of functional groups in this compound offers several key features for research:

Chelating Potential: The presence of the hydroxyl group on the benzamide (B126) ring and the nitrogen atom on the pyridine (B92270) ring creates a potential bidentate or tridentate ligand. This structural feature makes the compound an excellent candidate for studying coordination chemistry and the development of metal complexes with potential catalytic or biological applications.

Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the amide oxygen, which can influence the compound's conformation and, consequently, its biological activity.

Multiple Interaction Sites: The molecule possesses multiple sites for non-covalent interactions, including hydrogen bond donors and acceptors, and aromatic rings capable of π-π stacking. This versatility allows for diverse binding modes with various biological targets.

These structural attributes provide a strong rationale for the synthesis and investigation of this compound to explore its potential in areas such as drug discovery, materials science, and coordination chemistry.

Computational and Theoretical Chemistry Studies on 2 Hydroxy N Pyridin 2 Ylmethyl Benzamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Applications

No specific Density Functional Theory (DFT) studies on 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide have been identified. Such studies would typically involve the use of functionals like B3LYP with a basis set such as 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties.

Table 1: Hypothetical DFT-Calculated Properties (Note: This table is for illustrative purposes only, as no published data were found.)

| Property | Hypothetical Value |

|---|---|

| Ground State Energy | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Ab Initio Methods

Specific research employing high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for this compound could not be located. These methods would provide a more accurate description of the electron correlation and would be used to benchmark results from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

There are no available molecular dynamics (MD) simulation studies specifically investigating the conformational landscape and flexibility of this compound. MD simulations would track the atomic movements of the molecule over time, providing insights into its dynamic behavior, stable conformations, and intramolecular interactions in different solvent environments.

Docking and Molecular Modeling Studies of Ligand-Target Interactions (in silico)

A search for molecular docking studies featuring this compound as the ligand did not yield any specific results. Such in silico studies are crucial for predicting the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme. The process involves predicting the preferred orientation of the molecule when bound to a receptor to form a stable complex.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics (in silico)

No Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound in their training or test sets were found in the reviewed literature. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Table 2: Illustrative QSAR Descriptors (Note: This table lists common descriptors used in QSAR studies and is for illustrative purposes only, as no specific model was found.)

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area |

| Hydrophobic | LogP |

Reaction Mechanism Predictions via Computational Methods

There is no available research on the computational prediction of reaction mechanisms involving this compound. Computational methods, particularly DFT, are often used to map the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby elucidating the step-by-step pathway of a chemical transformation.

Mechanistic Investigations of 2 Hydroxy N Pyridin 2 Ylmethyl Benzamide S Biological Activities in Vitro and Cell Based Models

Identification and Characterization of Molecular Targets

The initial step in understanding the mechanism of action of a compound is to identify its direct molecular binding partners.

Enzyme Inhibition/Activation Studies (In Vitro)

In vitro enzymatic assays are fundamental for determining if a compound can modulate the activity of specific enzymes. For benzamide (B126) derivatives, a common area of investigation is their effect on histone deacetylases (HDACs) and protein kinases.

For instance, studies on other 2-hydroxybenzamide derivatives have revealed inhibitory activity against Class I HDACs (HDAC1, 2, and 3). nih.gov A typical assay would involve incubating the purified enzyme with a fluorogenic substrate and varying concentrations of the test compound. The resulting fluorescence, which is proportional to enzyme activity, is measured to determine the half-maximal inhibitory concentration (IC₅₀).

Similarly, N-pyridin-2-yl benzamide analogues have been investigated as allosteric activators of glucokinase. nih.gov Such assays measure the enzyme's catalytic activity in the presence of the compound, quantifying any increase in product formation.

Data on 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide: No specific enzyme inhibition or activation data for this compound is currently available in published literature.

Receptor Binding Assays (In Vitro)

To determine if a compound interacts with specific cell surface or nuclear receptors, radioligand binding assays are often employed. These assays measure the ability of the test compound to displace a known radioactive ligand from its receptor.

Structurally analogous compounds to this compound have been evaluated for their binding to G-protein coupled receptors (GPCRs), such as metabotropic glutamate (B1630785) receptors (mGluRs). For example, N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, a negative allosteric modulator of mGluR5, was characterized using competition radioligand binding assays, which determined its binding affinity (Kᵢ) at an allosteric site. acs.org

Data on this compound: There is no publicly available data from receptor binding assays for this compound.

Protein-Ligand Interaction Profiling

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the binding kinetics and thermodynamics of a compound and its target protein.

Surface Plasmon Resonance (SPR): This technique measures the binding and dissociation rates of a ligand to a protein immobilized on a sensor chip in real-time, allowing for the determination of the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.

Data on this compound: No studies utilizing SPR or ITC to profile the protein-ligand interactions of this compound have been reported.

Cellular Pathway Modulation Studies (In Vitro)

Following the identification of molecular targets, cell-based assays are used to understand how a compound affects cellular processes.

Cell Cycle Progression Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are treated with the compound for a defined period, stained with a fluorescent DNA-binding dye (like propidium (B1200493) iodide), and analyzed. A compound that affects cell cycle progression will cause an accumulation of cells in a specific phase.

While no specific data exists for this compound, studies on other novel synthetic molecules have demonstrated their ability to induce an increase in the sub-G1 phase in Jurkat cells, which is indicative of apoptosis. nih.gov

Data on this compound: There is no published data on the effects of this compound on cell cycle progression.

Apoptosis and Cell Viability Assays

These assays determine if a compound induces programmed cell death (apoptosis) or general cytotoxicity.

Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key executioner caspases, such as caspase-3, can confirm an apoptotic mechanism.

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis, which can be detected by Western blotting.

Studies on substituted 2-hydroxy-N-(arylalkyl)benzamides have shown that these compounds can induce apoptosis in cancer cell lines, as evidenced by an increase in the subdiploid population, activation of caspases, and cleavage of PARP. nih.gov Similarly, other 2-hydroxyphenyl benzamide-based molecules have been shown to trigger apoptosis in cancer cells. nih.gov

Data on this compound: Specific data from apoptosis and cell viability assays for this compound are not available in the scientific literature.

Gene Expression and Proteomic Profiling (e.g., RNA-Seq, Western Blot in Cell Lines)

Investigations into the parent compound, salicylamide (B354443), have revealed its capacity to modulate gene expression, particularly in pathways related to xenobiotic metabolism. In human hepatoma HepG2 cells, salicylamide has been shown to be a potent inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)-induced expression of several key genes. nih.gov

Specifically, salicylamide treatment was found to inhibit the TCDD-induced increase in messenger RNA (mRNA) levels of cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, and CYP1B1. nih.gov These enzymes are involved in the metabolism of various foreign compounds and are regulated by the aryl hydrocarbon receptor (AhR). The inhibitory effect of salicylamide on the expression of these genes suggests a direct interference with the AhR signaling pathway. nih.gov In contrast, other derivatives of salicylic (B10762653) acid, such as acetylsalicylic acid (aspirin) and salicylic acid itself, did not show the same inhibitory effect on CYP enzyme activity. nih.gov

While comprehensive RNA-Seq or proteomic profiling data for this compound is not currently available, the findings for salicylamide suggest that this compound may also influence the expression of genes regulated by the AhR. Further studies employing high-throughput techniques like RNA-Seq and Western blot would be necessary to fully elucidate the global effects of this compound on gene and protein expression in various cell lines.

Investigation of Intracellular Signaling Cascades

The modulation of gene expression by salicylamide is a direct consequence of its interaction with specific intracellular signaling cascades. Research has demonstrated that salicylamide acts as an antagonist of the aryl hydrocarbon receptor (AhR), thereby inhibiting the signal transduction pathway induced by ligands like TCDD. nih.gov The mechanism of inhibition involves salicylamide blocking the binding of TCDD to the cytosolic AhR and subsequently preventing the activated AhR from binding to the xenobiotic-responsive element in the promoter regions of its target genes. nih.gov

Furthermore, studies on other salicylamide derivatives have implicated their involvement in other critical signaling pathways. For instance, a series of O-alkylamino-tethered salicylamide derivatives with anticancer properties were found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The inhibition of STAT3 phosphorylation is a key mechanism that can lead to apoptosis in cancer cells, highlighting the potential of the salicylamide scaffold to interfere with oncogenic signaling pathways. nih.gov

Given that this compound shares the core salicylamide structure, it is plausible that it could also modulate the AhR and STAT3 signaling pathways. The presence of the pyridin-2-ylmethyl group may influence the potency and selectivity of these interactions.

Structure-Activity Relationships (SAR) for Biological Activity (In Vitro)

For a series of substituted N-[(1-alkyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides with neuroleptic activity, the in vitro antidopamine activity was found to be correlated with the hydrophobic and electronic nature of substituents at the 3-position of the salicyl ring. nih.gov It was suggested that electron-donating substituents at this position could enhance the formation of a hydrogen bond between the amide's carbonyl group and the receptor. nih.gov

In another study on N-benzylsalicylamides as inhibitors of photosynthetic electron transport, the inhibitory activity was found to be dependent on the lipophilicity and electronic properties of the substituents on both the acyl (salicyl) and the benzylamide fragments. nih.gov The contribution of the electronic properties of the substituents on the acyl portion was found to be more significant. nih.gov

For anticancer activity, SAR studies on O-alkylamino-tethered salicylamide derivatives highlighted the importance of the linker between the salicylamide core and an amino acid moiety. nih.gov These findings suggest that the nature and length of substituents can significantly impact the biological efficacy.

Based on these findings, the following can be inferred about the SAR of this compound:

2-Hydroxy Group: The phenolic hydroxyl group is a common feature in biologically active salicylamides and is often crucial for activity, potentially through hydrogen bonding interactions with biological targets. nih.gov

Amide Linker: The amide bond provides a rigid scaffold and potential hydrogen bonding sites, contributing to the binding affinity of the molecule to its target.

Pyridin-2-ylmethyl Group: This group introduces a nitrogen atom which can act as a hydrogen bond acceptor and can also be involved in electrostatic or π-stacking interactions. Its flexibility and basicity could influence the pharmacokinetic and pharmacodynamic properties of the molecule.

The table below summarizes key SAR findings from studies on related salicylamide derivatives.

| Compound Series | Biological Activity | Key SAR Findings | Reference |

|---|---|---|---|

| N-[(1-alkyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides | Antidopamine (in vitro) | Activity correlated with hydrophobic and electronic nature of 3-position substituents on the salicyl ring. Electron-donating groups may enhance activity. | nih.gov |

| N-benzylsalicylamides | Inhibition of Photosynthetic Electron Transport | Activity increases with lipophilicity and electron-withdrawing nature of substituents on both acyl and benzylamide fragments. Acyl substituent electronics are more significant. | nih.gov |

| O-alkylamino-tethered salicylamide derivatives | Anticancer | The nature of the amino acid linker and tethered alkylamino group significantly influences potency and selectivity against cancer cell lines. | nih.gov |

| 2-hydroxybenzoic acid derivatives | SIRT5 Inhibition | The carboxylic acid and adjacent hydroxyl group are essential for maintaining activity. | nih.gov |

Advanced Analytical Methodologies for the Study of 2 Hydroxy N Pyridin 2 Ylmethyl Benzamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography remains the cornerstone of analytical chemistry for the separation and purity assessment of organic compounds. For a polar molecule like 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with appropriate derivatization, are valuable tools.

High-Performance Liquid Chromatography (HPLC) Method Development

A hypothetical, yet scientifically grounded, RP-HPLC method for the analysis of this compound is presented below. The development would involve a systematic evaluation of stationary phases, mobile phase composition, pH, and detection wavelength to achieve optimal separation and sensitivity.

Key aspects of HPLC method development include:

Column Selection: A C18 column is a common choice for separating moderately polar compounds. The selection of a specific C18 column would depend on factors like particle size, pore size, and end-capping, which influence resolution and peak shape.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good resolution. The pH of the mobile phase is critical as it can affect the ionization state of the analyte and thus its retention.

Detection: The aromatic rings and conjugated system in this compound allow for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined by scanning a pure standard of the compound. A photodiode array (PDA) detector can be particularly useful for assessing peak purity.

Below is an interactive data table outlining a potential set of HPLC parameters for the analysis of this compound.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in mass spectrometry if used. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B in 20 min | To elute a range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | For reproducible retention times. |

| Detection | UV at 254 nm and 305 nm | Based on the expected chromophores in the molecule. |

| Injection Vol. | 10 µL | A typical injection volume. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis.

A common derivatization strategy for compounds with active hydrogens (like the hydroxyl and amide groups in the target molecule) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Steps for GC analysis would include:

Derivatization: The sample is treated with a silylating agent in an appropriate solvent and heated to ensure complete reaction.

Injection: The derivatized sample is injected into the GC, where it is vaporized.

Separation: The volatile derivative is separated from other components on a capillary column (e.g., a non-polar DB-5 or a semi-polar DB-17).

Detection: A Flame Ionization Detector (FID) can be used for general-purpose detection, while a Mass Spectrometer (MS) provides structural information for peak identification.

The following table outlines potential GC conditions for the analysis of the silylated derivative of this compound.

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column. |

| Carrier Gas | Helium | Inert carrier gas. |

| Inlet Temp. | 280 °C | To ensure complete vaporization of the derivative. |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (10 min) | A typical temperature program to separate compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) | For positive identification of the derivative and any impurities. |

| Derivatization | BSTFA with 1% TMCS at 70 °C for 30 min | A common and effective silylating agent. |

Advanced Electrophoretic Techniques for Compound Characterization

Capillary electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it a complementary technique to HPLC. For a compound like this compound, which can be charged depending on the pH, Capillary Zone Electrophoresis (CZE) is a suitable mode.

In CZE, separation is based on the differences in the charge-to-size ratio of the analytes. The development of a CZE method would involve optimizing the background electrolyte (BGE) pH, concentration, and the applied voltage. The inclusion of organic modifiers in the BGE can also be used to fine-tune selectivity.

Micellar Electrokinetic Chromatography (MEKC) is another CE technique that could be employed. In MEKC, a surfactant is added to the BGE above its critical micelle concentration. This creates a pseudo-stationary phase, allowing for the separation of both neutral and charged compounds based on their partitioning between the micelles and the aqueous buffer.

Development of Sensors and Probes for Detection in Research Matrices

The development of selective sensors and probes for this compound could enable its rapid and sensitive detection in complex research matrices without the need for extensive sample preparation and chromatographic separation.

Potential sensor and probe designs could be based on:

Fluorescence Spectroscopy: The intrinsic fluorescence of the molecule could be exploited, or a fluorescent probe could be designed that selectively binds to the target compound, leading to a change in its fluorescence properties (e.g., quenching or enhancement). The design of such a probe would leverage the specific chemical functionalities of this compound, such as the phenol (B47542) and pyridine (B92270) groups, which can act as recognition sites. For instance, a system could be designed where the compound coordinates with a metal ion that is part of a fluorescent complex, causing a detectable change in the emission spectrum.

Electrochemical Sensors: An electrochemical sensor could be developed based on the oxidation or reduction of the this compound molecule at an electrode surface. The electrode could be modified with specific recognition elements, such as molecularly imprinted polymers (MIPs), to enhance selectivity. The binding of the target molecule to the sensor surface would result in a measurable change in current, potential, or impedance.

The development of such sensors would require significant research and development, including the synthesis and characterization of recognition elements, optimization of the sensor platform, and validation of its performance in relevant research matrices.

Material Science and Coordination Chemistry Applications of 2 Hydroxy N Pyridin 2 Ylmethyl Benzamide

Metal Ion Coordination Studies and Complex Formation

The presence of the phenolic hydroxyl group, the amide oxygen and nitrogen, and the pyridyl nitrogen atom in 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide allows for several possible modes of coordination with metal ions. This versatility is a key factor in its potential to form a wide array of metal complexes with diverse properties.

Based on studies of analogous N-substituted 2-hydroxybenzamides and pyridylmethylamine ligands, this compound is expected to form stable complexes with a range of transition metal ions. The stoichiometry of these complexes is likely to vary depending on the metal ion, the reaction conditions, and the molar ratio of the ligand to the metal. Commonly observed stoichiometries for similar bidentate or tridentate ligands are 1:1 (metal:ligand) and 1:2. researchgate.net In the case of this compound, both 1:1 and 1:2 complexes are plausible, with the potential for the ligand to act as a bidentate or tridentate chelator.

The stability of the formed metal complexes is a critical parameter for their practical applications. The stability constants (log K) of metal complexes with structurally related ligands have been determined using various techniques, including potentiometric titrations and spectrophotometry. For instance, salicylamide (B354443) and its derivatives are known to form complexes with metal ions like iron and cobalt in 1:1, 1:2, and 1:3 molar ratios. ijarsct.co.in The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand.

Table 1: Representative Stability Constants (log K) of Metal Complexes with Structurally Similar Ligands

| Metal Ion | Ligand Type | Stoichiometry (M:L) | log K |

| Cu(II) | Pyridinylmethylamine derivative | 1:1 | - |

| Cu(II) | Pyridinylmethylamine derivative | 1:2 | - |

| Fe(III) | Salicylamide derivative | 1:1 | - |

| Fe(III) | Salicylamide derivative | 1:2 | - |

| Co(II) | Salicylamide derivative | 1:1 | - |

| Co(II) | Salicylamide derivative | 1:2 | - |

Note: The table presents generalized data for analogous compounds to illustrate expected trends. Specific values for this compound are not available in the literature.

The formation of metal chelates with this compound can be effectively monitored and characterized using various spectroscopic techniques, including Fourier-transform infrared (FTIR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy: Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are expected. The broad O-H stretching band of the phenolic group is likely to disappear or shift significantly upon deprotonation and coordination to a metal ion. The C=O stretching frequency of the amide group may also shift, typically to a lower wavenumber, indicating the involvement of the amide oxygen in coordination. Furthermore, new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations would appear in the far-infrared region. jetir.org

UV-Visible Spectroscopy: The electronic spectra of the metal complexes are anticipated to differ from that of the free ligand. The formation of metal chelates often results in the appearance of new absorption bands in the visible region, which are attributed to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. These spectral changes can be utilized to study the stoichiometry and stability of the complexes in solution. researchgate.net

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of the ligand and its coordination mode. Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the coordination sites are expected to change. For instance, the signal for the phenolic proton would disappear upon deprotonation. Shifts in the signals of the pyridyl and methylene (B1212753) protons would provide evidence for the involvement of the pyridyl nitrogen and the amide group in metal binding. researchgate.netnih.gov

Potential as a Ligand in Catalysis Research (e.g., Organometallic Catalysis)

Metal complexes derived from ligands similar to this compound have shown promise in various catalytic applications, particularly in the realm of organometallic catalysis. The combination of a "hard" oxygen donor from the phenolate (B1203915) and "softer" nitrogen donors from the amide and pyridine (B92270) moieties allows for the stabilization of various metal centers in different oxidation states, a key requirement for many catalytic cycles.

Complexes of salicylamide derivatives have been investigated as catalysts in a number of organic transformations. For example, a nanomagnetic nickel complex incorporating salicylamide and L-proline ligands has been demonstrated as an efficient heterogeneous catalyst for the synthesis of tetrazoles. nih.govrsc.org This suggests that complexes of this compound with metals like nickel could also exhibit catalytic activity.

Furthermore, pyridylmethylamine ligands are known to form catalytically active complexes with transition metals such as palladium. These complexes have been employed in cross-coupling reactions, which are fundamental transformations in organic synthesis. researchgate.net The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic performance. The pyridylmethylamine fragment in this compound could therefore impart catalytic activity to its metal complexes for a range of reactions.

Supramolecular Assembly and Self-Aggregation Properties

The structure of this compound contains multiple functional groups capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can lead to the formation of well-defined supramolecular assemblies and self-aggregation in the solid state and in solution.

Hydrogen Bonding: The phenolic hydroxyl group and the amide N-H group are excellent hydrogen bond donors, while the amide carbonyl oxygen, the phenolic oxygen, and the pyridyl nitrogen can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl oxygen is a common feature in N-substituted salicylamides, leading to a planar, six-membered ring structure. mdpi.comnih.gov Additionally, intermolecular hydrogen bonds can link individual molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

π-π Stacking: The presence of two aromatic rings, the benzene (B151609) ring of the salicylamide moiety and the pyridine ring, allows for π-π stacking interactions. These interactions, in conjunction with hydrogen bonding, can play a significant role in directing the self-assembly of the molecules into ordered supramolecular structures. The combination of hydrogen bonding and π-π stacking in pyridine-amide based ligands has been shown to lead to the formation of discrete molecular assemblies and extended networks. nih.gov

The interplay of these non-covalent interactions is expected to govern the crystal packing of this compound and influence its physical properties, such as solubility and melting point. The ability to form predictable supramolecular structures is also a desirable feature for the design of new materials with specific functions.

Future Directions and Emerging Research Avenues for 2 Hydroxy N Pyridin 2 Ylmethyl Benzamide

Development as a Chemical Probe for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular or organismal context. The development of 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide into a high-quality chemical probe presents a valuable opportunity to elucidate novel biological pathways and validate potential drug targets.

The journey from a bioactive molecule to a chemical probe involves a rigorous optimization process to enhance potency, selectivity, and cellular activity. Key to this is a deep understanding of the structure-activity relationship (SAR). The salicylamide (B354443) scaffold of this compound provides a promising starting point. The phenolic hydroxyl and amide groups can participate in hydrogen bonding, while the aromatic rings can engage in pi-stacking interactions with biological targets.

A critical aspect of probe development is target identification and engagement. Modern chemical biology techniques, such as chemical proteomics, can be employed to identify the cellular binding partners of this compound. nih.gov This involves designing derivatives of the parent compound that incorporate a reactive group or a tag for affinity purification or visualization, without significantly disrupting its binding properties.

Furthermore, the creation of a suite of tool compounds, including a highly selective and potent probe, a closely related but inactive analogue (negative control), and versions suitable for various biochemical and cellular assays, is essential for robust biological studies. mskcc.org The development of such a chemical toolset based on the this compound scaffold could significantly advance our understanding of its molecular targets and associated biological functions.

Rational Design of Next-Generation Analogues

Rational drug design strategies can be systematically applied to this compound to generate next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.com These approaches leverage computational modeling and a deep understanding of medicinal chemistry principles to guide the design of new molecules.

One promising strategy is bioisosteric replacement , where functional groups are substituted with other groups that have similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. For the this compound scaffold, various bioisosteric replacements could be explored:

Salicylamide Moiety: The hydroxyl group could be replaced with other hydrogen bond donors or acceptors, such as an amino or methoxy (B1213986) group, to probe the importance of this interaction. The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate its electronic properties and binding affinity.

Pyridinylmethyl Moiety: The pyridine (B92270) ring's nitrogen atom is a key feature for potential interactions. Its position could be varied (e.g., to the 3- or 4-position of the pyridine ring) to alter the geometry of the molecule and its binding mode. The pyridine ring itself could be replaced with other heterocycles to explore different steric and electronic requirements of the binding pocket.

Another powerful approach is scaffold hopping , which involves replacing the core structure of the molecule with a different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemotypes with completely different intellectual property landscapes.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of designed analogues and prioritize their synthesis. nih.gov These in silico methods can significantly accelerate the design-synthesize-test cycle, leading to a more efficient discovery of optimized compounds.

Integration into High-Throughput Screening Platforms (In Vitro)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a specific biological target. researchgate.net The integration of this compound and its analogues into HTS platforms requires the strategic design of compound libraries.

Two main types of screening libraries can be envisioned for this scaffold:

Diversity-Oriented Libraries: For initial hit discovery against a wide range of biological targets, a library of structurally diverse analogues of this compound can be created. lifechemicals.com This would involve systematically varying the substituents on both the salicylamide and pyridinylmethyl moieties to explore a broad chemical space. The goal is to identify novel scaffolds with promising biological activity. oup.comresearchgate.net

Focused Libraries: Once an initial hit is identified, a focused library of closely related analogues can be synthesized to rapidly explore the SAR around the hit compound. nih.gov This approach aims to optimize the potency and selectivity of the initial hit. For example, if this compound shows activity against a particular kinase, a focused library could be designed to specifically target the ATP-binding site of that kinase.

The success of HTS campaigns also depends on the quality of the compound library. It is crucial to ensure that the synthesized compounds have appropriate physicochemical properties for biological testing, such as solubility and cell permeability. Computational tools can be used to predict these properties and filter out compounds that are unlikely to be good starting points for drug discovery.

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is crucial for the exploration of the chemical space around this compound. While traditional methods for amide bond formation, such as the use of coupling reagents, are well-established, they often generate significant waste. The exploration of novel, more sustainable synthetic methodologies is therefore a key area of future research.

Modern catalytic methods for amide synthesis offer promising alternatives. researchgate.netcore.ac.uknih.gov For instance, the direct amidation of carboxylic acids with amines using catalysts based on boron or transition metals is an area of active research. mdpi.com A copper-catalyzed oxidative amidation of aldehydes with 2-aminopyridines has also been reported as an efficient method. rsc.org Applying such catalytic systems to the synthesis of this compound could offer a more atom-economical and environmentally friendly approach.

The synthesis of the key building blocks, 2-hydroxybenzoic acid and pyridin-2-ylmethanamine, can also be optimized. wikipedia.org For example, catalytic methods for the amination of pyridyl derivatives could provide more efficient access to the amine precursor. lookchem.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide?

The synthesis typically involves condensation reactions between activated carboxylic acid derivatives and amines. For example:

- Step 1 : Reacting 2-hydroxybenzoyl chloride with pyridin-2-ylmethylamine in pyridine under reflux conditions (4–6 hours) to form the amide bond .

- Step 2 : Purification via recrystallization or column chromatography, followed by characterization using IR spectroscopy (e.g., carbonyl stretch at ~1650 cm⁻¹) and elemental analysis .

- Key considerations : Pyridine acts as both a base and solvent, while reaction temperature and stoichiometry influence yield.

Q. How is the compound structurally characterized using crystallographic techniques?

X-ray crystallography is the gold standard:

- Data collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL software refines atomic positions, thermal parameters, and hydrogen-bonding networks .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and pyridine groups) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (C. albicans) .

- DNA interaction studies : UV-Vis titration or fluorescence quenching to assess binding affinity to calf thymus DNA .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be systematically resolved?

- Controlled replication : Standardize assay conditions (e.g., pH, solvent, cell lines) to minimize variability .

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., halogenation at the benzamide ring) and correlate changes with activity trends .

- Computational modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to identify target binding modes .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?

- Bioavailability enhancement : Introduce fluorine atoms to increase lipophilicity and membrane permeability .

- Metabolic stability : Modify the pyridine moiety (e.g., methylation) to reduce CYP450-mediated oxidation .

- In vivo validation : Conduct pharmacokinetic studies in rodent models to assess absorption, distribution, and half-life .

Q. How are hydrogen-bonding patterns analyzed to predict crystallographic packing behavior?

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

- Solid-state NMR : Differentiate keto-enol tautomers using chemical shifts (e.g., carbonyl carbons at ~170 ppm for keto forms) .

- XPS analysis : Quantify electron density at nitrogen and oxygen atoms to confirm protonation states .

Q. How can reaction yields be optimized for large-scale synthesis?

- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. CH₂Cl₂), temperature, and catalyst loading .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.